molecular formula C8H12BN3O2 B13471350 1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid

1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid

Cat. No.: B13471350
M. Wt: 193.01 g/mol
InChI Key: AJHZTPULNIOMAE-UHFFFAOYSA-N
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Description

1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid is a complex organic compound that combines a boronic acid derivative with a guanidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both boronic acid and guanidine functionalities allows for unique reactivity and binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine typically involves the following steps:

    Formation of the Boronic Acid Derivative: The starting material, 4-bromobenzyl alcohol, is converted to 4-(dihydroxyboranyl)benzyl alcohol through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron.

    Guanidine Introduction: The boronic acid derivative is then reacted with guanidine hydrochloride in the presence of a base such as sodium hydroxide to form the desired guanidine compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the borylation step and large-scale purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Substitution: The guanidine moiety can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

    Coupling Reactions: The boronic acid group can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles in the presence of a base.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

Major Products:

    Oxidation: Boronic esters or borates.

    Substitution: N-alkylated guanidines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, particularly those targeting enzymes or receptors that interact with boronic acids or guanidines.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties due to the presence of boron and nitrogen atoms.

    Chemical Biology: It can serve as a probe for studying biological systems that involve boron or guanidine interactions.

Mechanism of Action

The mechanism of action of 1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine involves its ability to interact with various molecular targets through its boronic acid and guanidine groups. The boronic acid can form reversible covalent bonds with diols or hydroxyl groups, making it useful for targeting enzymes with active site serine or threonine residues. The guanidine group can engage in hydrogen bonding and ionic interactions with negatively charged or polar sites on proteins or other biomolecules.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the guanidine moiety but shares the boronic acid functionality.

    Benzylguanidine: Lacks the boronic acid group but contains the guanidine moiety.

Uniqueness: 1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine is unique in that it combines both boronic acid and guanidine functionalities, allowing it to participate in a wider range of chemical reactions and interactions compared to similar compounds that contain only one of these groups.

Properties

Molecular Formula

C8H12BN3O2

Molecular Weight

193.01 g/mol

IUPAC Name

[4-[(diaminomethylideneamino)methyl]phenyl]boronic acid

InChI

InChI=1S/C8H12BN3O2/c10-8(11)12-5-6-1-3-7(4-2-6)9(13)14/h1-4,13-14H,5H2,(H4,10,11,12)

InChI Key

AJHZTPULNIOMAE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CN=C(N)N)(O)O

Origin of Product

United States

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